Cy5-ProTx-II is a synthetic peptide derived from venom that acts as a potent blocker of the voltage-gated sodium channel subtype NaV1.7. This compound is notable for its fluorescent properties, which allow for its use in various imaging applications in biological research. Cy5-ProTx-II exhibits high specificity for NaV1.7, making it a valuable tool for studying pain mechanisms and sodium channel functions in cellular models.
Cy5-ProTx-II is synthesized in the laboratory, utilizing advanced peptide synthesis techniques to ensure high purity and activity. The peptide's amino acid sequence includes modifications that facilitate its fluorescent properties, specifically the incorporation of the Cy5 dye, which allows for effective visualization during experiments .
Cy5-ProTx-II is classified as a neurotoxin and a fluorescent probe. It falls under the category of peptide therapeutics derived from animal venoms, specifically targeting ion channels involved in pain signaling pathways. Its primary application is in scientific research, particularly in studies related to pain and neurobiology.
The synthesis of Cy5-ProTx-II typically involves solid-phase peptide synthesis (SPPS), a widely used method that allows for the stepwise assembly of amino acids into peptides. The process begins with a solid support to which the first amino acid is attached. Subsequent amino acids are added sequentially through coupling reactions, facilitated by activating agents.
The molecular structure of Cy5-ProTx-II features a complex arrangement stabilized by disulfide bridges, characteristic of many venom-derived peptides. The presence of these bonds contributes to the rigidity and specificity required for effective ion channel binding.
The structural data indicate that Cy5-ProTx-II adopts a specific three-dimensional conformation essential for its biological activity and interaction with sodium channels .
Cy5-ProTx-II primarily interacts with voltage-gated sodium channels, specifically NaV1.7. The binding mechanism involves conformational changes in the channel that inhibit its activation, effectively blocking sodium ion influx.
The inhibition mechanism shifts the voltage-dependence of channel activation to more positive potentials, thus preventing neuronal excitability and pain signaling . This reaction can be quantitatively measured using electrophysiological techniques to determine IC50 values.
The mechanism by which Cy5-ProTx-II exerts its effects involves binding to specific sites on the NaV1.7 channel. Upon binding, it alters the channel's gating properties, leading to reduced sodium ion flow across the neuronal membrane.
Studies have shown that at concentrations around 100 nM, Cy5-ProTx-II can fully block NaV1.7 channels, demonstrating its potency as an inhibitor . This action is crucial for understanding pain pathways and developing potential therapeutic strategies.
Cy5-ProTx-II exhibits stability under physiological conditions but may undergo degradation over time when exposed to serum proteins. Its fluorescent properties are activated at an excitation wavelength of 646 nm and emit at 662 nm, making it suitable for imaging applications .
Cy5-ProTx-II has significant applications in scientific research:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: